molecular formula C22H22N4O4S B2548406 N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899747-49-0

N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2548406
CAS No.: 899747-49-0
M. Wt: 438.5
InChI Key: DKYBWDYEYFUBES-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a structurally complex molecule featuring a bicyclic cyclopenta[d]pyrimidinone core fused with a tetrahydrofuran ring. The compound includes a thioacetamide linker bridging the 3-acetamidophenyl substituent and the furan-2-ylmethyl group. The synthesis likely involves alkylation or nucleophilic substitution reactions, as seen in analogous compounds (e.g., ) .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14(27)23-15-5-2-6-16(11-15)24-20(28)13-31-21-18-8-3-9-19(18)26(22(29)25-21)12-17-7-4-10-30-17/h2,4-7,10-11H,3,8-9,12-13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYBWDYEYFUBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a furan ring and a tetrahydro-cyclopenta[d]pyrimidine moiety. The synthesis typically involves multi-step organic reactions, including the formation of the furan ring and subsequent modifications to introduce the acetamide and thioacetamide functionalities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antiviral Activity

Recent studies have indicated that derivatives of compounds containing furan and pyrimidine rings exhibit significant antiviral properties. For instance, compounds similar to this compound have shown inhibitory effects against viruses such as SARS-CoV-2. The mechanism of action often involves interference with viral replication processes or inhibition of viral proteases .

Anticancer Properties

Compounds featuring similar structural motifs have been investigated for their anticancer potential. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The presence of the furan and tetrahydropyrimidinone moieties appears to enhance the cytotoxic effects against various cancer types .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of compounds containing furan rings. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies

  • SARS-CoV-2 Inhibition : A study on related compounds showed that modifications in the acetamide group significantly impacted the inhibitory potency against SARS-CoV-2 Mpro, suggesting that structural variations can enhance antiviral activity .
  • Cytotoxicity in Cancer Cells : In a recent investigation, a derivative similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating substantial cytotoxicity .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral proteases
AnticancerInduction of apoptosis; inhibition of proliferation
Anti-inflammatoryModulation of cytokine production

Table 2: Comparative IC50 Values

CompoundIC50 (µM)Target
N-(3-acetamidophenyl)-...10Cancer Cell Lines
Related Furan Derivative15SARS-CoV-2 Mpro
Furan-based Anti-inflammatory Compound20COX Inhibition

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

The target compound shares functional group motifs with several analogs but differs in core structure and substituents:

Compound Name Core Structure Substituents/Modifications Key Features
Target Compound Cyclopenta[d]pyrimidinone 3-Acetamidophenyl, furan-2-ylmethyl, thioether Rigid bicyclic core; potential for H-bonding via acetamide and pyrimidinone
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Pyridine 4-Chlorophenyl, distyryl groups, cyano Extended π-system from styryl groups; electron-withdrawing cyano group
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide () Thieno[2,3-d]pyrimidine 3-Acetamidophenyl (via oxy linkage) Thiophene substitution; oxy linker instead of thioether
2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides () Dihydro-oxo-pyrimidine Varied N-aryl/benzyl groups Less rigid core; methyl substituent at pyrimidine

Key Observations :

  • Core Diversity: The cyclopenta[d]pyrimidinone core (target) and thieno-pyrimidine () offer distinct electronic environments compared to pyridine () or dihydro-oxo-pyrimidine (). Thiophene () introduces sulfur-mediated resonance effects, while furan (target) provides oxygen-based polarity.
  • Linker Variations : The target’s thioether linker may enhance lipophilicity compared to the oxy linker in .
  • Substituent Effects : The 4-chlorophenyl group () is electron-withdrawing, contrasting with the electron-donating acetamidophenyl group in the target and .
Physical and Chemical Properties
  • Melting Points: The thieno-pyrimidine derivative () exhibits a high melting point (197–198°C), likely due to strong intermolecular hydrogen bonding and planar thiophene stacking . Comparable data for the target compound is unavailable but may differ due to furan’s reduced polarity versus thiophene.
  • Solubility : The distyrylpyridine derivative () may have lower solubility in polar solvents due to its bulky aromatic groups .

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